Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is a chiral sulfinimine compound with significant applications in organic synthesis. It is known for its role in the synthesis of optically pure amino acids through decarboxylative radical cross-coupling reactions . The compound’s unique structure, featuring a sulfinyl group and an imino group, makes it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate typically involves the reaction of a chiral sulfinamide with an ethyl glyoxylate. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfinamide, facilitating the nucleophilic attack on the glyoxylate . The reaction is usually performed at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The reagents are typically added in a controlled manner to prevent side reactions and maintain the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with specific stereochemistry, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate involves its role as a chiral auxiliary. The sulfinyl group provides stereochemical control during chemical reactions, ensuring the formation of optically pure products. The imino group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations . The compound’s ability to form stable intermediates with high stereochemical fidelity makes it a valuable tool in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
Ethyl (S,E)-2-((mesitylsulfinyl)imino)acetate: A similar compound used for the synthesis of optically pure amino acids through radical cross-coupling reactions.
Uniqueness
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is unique due to its specific combination of a sulfinyl group and an imino group, which provides both stereochemical control and reactivity. This dual functionality makes it particularly effective in asymmetric synthesis, offering advantages over other chiral auxiliaries in terms of yield and selectivity .
Eigenschaften
CAS-Nummer |
790244-64-3 |
---|---|
Molekularformel |
C8H15NO3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
ethyl 2-[(S)-tert-butylsulfinyl]iminoacetate |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/t13-/m0/s1 |
InChI-Schlüssel |
CHPAJOSJONRYPT-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)C=N[S@@](=O)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.